1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound with a molecular formula of C19H20F3N3O6S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 2,5-dimethoxyphenyl with sulfonyl chloride, followed by the nitration of the resulting compound. The final step involves the coupling of the nitro compound with piperazine under controlled conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of amine derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-nitro-4-(trifluoromethyl)benzene
Uniqueness: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20F3N3O6S |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C19H20F3N3O6S/c1-30-14-4-6-17(31-2)18(12-14)32(28,29)24-9-7-23(8-10-24)15-5-3-13(19(20,21)22)11-16(15)25(26)27/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
UKMDJHVAGQOUHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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